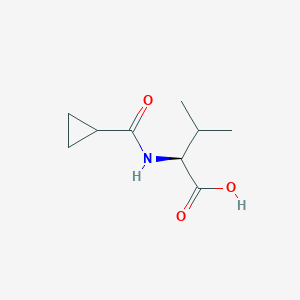
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of propanoic acid, featuring an acetamido group and a dichlorophenyl group
Métodos De Preparación
The synthesis of 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and acetamide.
Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and subsequent acylation to introduce the acetamido group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Análisis De Reacciones Químicas
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to inflammation, pain, or other physiological processes, depending on its structural analogs and derivatives.
Comparación Con Compuestos Similares
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid can be compared with similar compounds such as:
2-Acetamido-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom and exhibits different reactivity and applications.
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: The presence of a hydroxyl group introduces different chemical properties and potential biological activities.
2-Acetamido-3-(3-fluorophenyl)propanoic acid: The fluorine atom alters the compound’s electronic properties, affecting its reactivity and interactions.
Propiedades
Fórmula molecular |
C11H11Cl2NO3 |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
2-acetamido-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
VLSILMGYPXGZIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)




![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)

![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)




![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)

